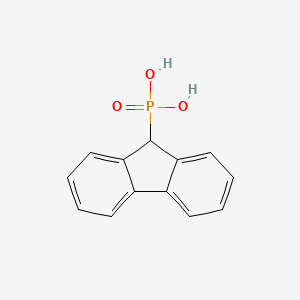

9h-Fluoren-9-ylphosphonic acid

説明

The exact mass of the compound 9h-Fluoren-9-ylphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9h-Fluoren-9-ylphosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9h-Fluoren-9-ylphosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

9H-fluoren-9-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11O3P/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTWMJRGKYHMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287476 | |

| Record name | 9H-fluoren-9-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-53-2 | |

| Record name | NSC51302 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-fluoren-9-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

9h-fluoren-9-ylphosphonic acid physical and chemical properties

An In-Depth Technical Guide to 9H-Fluoren-9-ylphosphonic Acid: Properties, Synthesis, and Potential Applications

9H-fluoren-9-ylphosphonic acid is an organophosphorus compound featuring a phosphonic acid group attached to the C9 position of a fluorene scaffold. This unique combination of a bulky, rigid polycyclic aromatic hydrocarbon and an acidic, functionalizable phosphonic acid moiety suggests its potential utility in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 9H-fluoren-9-ylphosphonic acid, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications, particularly in the realm of drug development. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from publicly available databases, analogous compounds, and established principles of organic chemistry to provide a thorough scientific profile.

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

The fluorene moiety is a well-established "privileged scaffold" in medicinal chemistry, with its rigid, planar structure contributing to the high affinity of fluorene-containing compounds for various biological targets.[1] Derivatives of fluorene have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] On the other hand, the phosphonic acid group is a versatile functional group in drug design, often used as a bioisostere for carboxylic acids or phosphates.[2] Its ability to chelate metal ions, form strong hydrogen bonds, and mimic the transition state of enzymatic reactions makes it a valuable component in the design of enzyme inhibitors and other therapeutic agents.[2]

The combination of these two entities in 9H-fluoren-9-ylphosphonic acid presents a molecule with intriguing possibilities for interacting with biological systems. The fluorenyl group can engage in π-stacking and hydrophobic interactions, while the phosphonic acid can participate in electrostatic interactions and hydrogen bonding. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 9H-fluoren-9-ylphosphonic acid is scarce, a combination of computational predictions and data from analogous compounds allows for a reliable estimation of its key properties.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | 9H-fluoren-9-ylphosphonic acid | PubChem[3] |

| CAS Number | 6344-53-2 | PubChem[3] |

| Molecular Formula | C₁₃H₁₁O₃P | PubChem[3] |

| Molecular Weight | 246.20 g/mol | PubChem[3] |

| Appearance | Expected to be a white to off-white solid | Inferred |

Calculated Physicochemical Data

The following table summarizes key physicochemical properties of 9H-fluoren-9-ylphosphonic acid obtained from computational models. These values provide valuable insights into the compound's behavior in various environments.

| Property | Predicted Value | Source |

| Density | 1.45 g/cm³ | ChemNet[4] |

| Boiling Point | 502.5 °C at 760 mmHg | ChemNet[4] |

| Flash Point | 257.7 °C | ChemNet[4] |

| XLogP3 | 1.3 | PubChem[3] |

Solubility Profile (Predicted)

Predicting the solubility of 9H-fluoren-9-ylphosphonic acid is crucial for its handling, formulation, and application in biological assays. Based on the properties of fluorene and phosphonic acids, the following qualitative solubility profile can be anticipated:

-

Water: Sparingly soluble. The presence of the polar phosphonic acid group should impart some water solubility, but the large, hydrophobic fluorene backbone will limit it. The solubility is expected to be pH-dependent, increasing at higher pH due to the deprotonation of the phosphonic acid.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderately soluble. These solvents can engage in hydrogen bonding with the phosphonic acid group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble. These solvents are effective at solvating both the polar phosphonic acid and the aromatic fluorene ring system.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poorly soluble. The high polarity of the phosphonic acid group will hinder dissolution in nonpolar media.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderately soluble. These solvents can offer a balance for the mixed polarity of the molecule. The solubility of fluorene derivatives is often good in chlorinated solvents.[5]

Acidity (pKa)

The pKa values of the phosphonic acid group are critical for understanding its ionization state at physiological pH and its potential to interact with biological targets. While the experimental pKa of 9H-fluoren-9-ylphosphonic acid has not been reported, we can estimate it based on data for similar arylphosphonic acids.

Arylphosphonic acids typically exhibit two pKa values. The first pKa (pKa₁) is generally in the range of 1-2, while the second pKa (pKa₂) is typically between 6 and 8.[2] The electron-withdrawing nature of the fluorenyl group may slightly increase the acidity (lower the pKa) compared to simpler phenylphosphonic acids.

-

Estimated pKa₁: ~1.5 - 2.5

-

Estimated pKa₂: ~6.5 - 7.5

This suggests that at physiological pH (~7.4), 9H-fluoren-9-ylphosphonic acid will exist predominantly as a mixture of its monoanionic and dianionic forms.

Synthesis and Reactivity

Proposed Synthetic Route: The Michaelis-Arbuzov Reaction

A plausible and efficient method for the synthesis of 9H-fluoren-9-ylphosphonic acid is via the Michaelis-Arbuzov reaction, followed by hydrolysis. This well-established reaction is a cornerstone for the formation of carbon-phosphorus bonds. The proposed two-step synthesis is outlined below.

Causality behind Experimental Choices:

-

Step 1: Michaelis-Arbuzov Reaction: 9-Bromofluorene is a suitable starting material as the bromine at the C9 position is a good leaving group for nucleophilic attack by the triethyl phosphite. The reaction is typically driven by heat, which facilitates the formation of the phosphonium intermediate and the subsequent dealkylation to form the stable phosphonate ester. Triethyl phosphite is a common and effective reagent for this transformation.

-

Step 2: Hydrolysis: The resulting diethyl phosphonate is a stable intermediate that requires cleavage of the ethyl esters to yield the final phosphonic acid. Acid-catalyzed hydrolysis with a strong acid like concentrated HCl is a standard method for this de-esterification. An alternative, milder method involves the use of bromotrimethylsilane (TMSBr) to form a silyl ester intermediate, which is then readily hydrolyzed with methanol. This two-step deprotection can be advantageous for substrates sensitive to strong acid and high temperatures.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 9H-fluoren-9-ylphosphonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9-bromofluorene (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford diethyl 9H-fluoren-9-ylphosphonate as a viscous oil or a low-melting solid.

Step 2: Synthesis of 9H-fluoren-9-ylphosphonic Acid

-

To the purified diethyl 9H-fluoren-9-ylphosphonate (1 equivalent) in a round-bottom flask, add an excess of concentrated hydrochloric acid (e.g., 10-20 equivalents).

-

Heat the mixture to reflux for 8-12 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphonate ester to the phosphonic acid.

-

After completion, cool the reaction mixture in an ice bath. The product may precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it with cold water to remove any remaining HCl.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 9H-fluoren-9-ylphosphonic acid.

Reactivity

The reactivity of 9H-fluoren-9-ylphosphonic acid is dictated by its two key components: the fluorene ring system and the phosphonic acid group.

-

Fluorene Ring: The aromatic rings of the fluorene moiety can undergo electrophilic aromatic substitution reactions. The directing effects of the C9-phosphonic acid group would need to be considered. The C9 proton is acidic, and deprotonation can lead to the formation of a fluorenyl anion, which can participate in various nucleophilic reactions. However, the presence of the phosphonic acid group will influence the pKa of this proton.

-

Phosphonic Acid Group: The phosphonic acid is a dibasic acid and can be deprotonated to form phosphonate salts. It can also be esterified to form phosphonate esters or converted to phosphonic chlorides, which are versatile intermediates for the synthesis of phosphonamides and other derivatives. The hydroxyl groups of the phosphonic acid can also participate in condensation reactions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (δ ≈ 7.2 - 7.8 ppm): A series of multiplets corresponding to the eight protons on the fluorene ring system. The chemical shifts will be influenced by the substitution at C9.

-

C9 Proton (δ ≈ 4.5 - 5.5 ppm): A doublet due to coupling with the phosphorus atom (²J(P,H)). The exact chemical shift will depend on the solvent and the ionization state of the phosphonic acid.

-

Phosphonic Acid Protons (δ ≈ 10 - 12 ppm): A broad singlet corresponding to the two acidic protons of the P(O)(OH)₂ group. The chemical shift and broadness of this signal will be highly dependent on the solvent, concentration, and water content.

¹³C NMR Spectroscopy

-

Aromatic Carbons (δ ≈ 120 - 150 ppm): A series of signals for the twelve aromatic carbons of the fluorene scaffold.

-

C9 Carbon (δ ≈ 45 - 55 ppm): A doublet due to coupling with the phosphorus atom (¹J(P,C)).

³¹P NMR Spectroscopy

-

Phosphonic Acid (δ ≈ 15 - 25 ppm): A singlet in a proton-decoupled spectrum. The chemical shift is characteristic of arylphosphonic acids. In a proton-coupled spectrum, this signal would be split by the C9 proton.

Infrared (IR) Spectroscopy

-

P=O Stretch (ν ≈ 1200 - 1300 cm⁻¹): A strong, broad absorption characteristic of the phosphoryl group.

-

P-O-H Stretch (ν ≈ 2500 - 3000 cm⁻¹): A very broad and strong absorption due to the hydrogen-bonded hydroxyl groups of the phosphonic acid.

-

P-O Stretch (ν ≈ 950 - 1050 cm⁻¹): Strong absorptions from the P-O single bonds.

-

Aromatic C-H Stretch (ν ≈ 3000 - 3100 cm⁻¹): Characteristic absorptions for the aromatic protons.

-

Aromatic C=C Stretch (ν ≈ 1450 - 1600 cm⁻¹): A series of absorptions typical for the fluorene ring system.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 246.

-

Fragmentation: Common fragmentation patterns for fluorene derivatives would be expected, such as the loss of the phosphonic acid group.

Potential Applications in Drug Development

The unique structural features of 9H-fluoren-9-ylphosphonic acid make it an interesting candidate for exploration in drug discovery.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9h-Fluoren-9-ylphosphonic acid | C13H11O3P | CID 242551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9H-fluoren-9-ylphosphonic acid | 6344-53-2 [chemnet.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the ¹H and ³¹P NMR Chemical Shifts of 9H-Fluoren-9-ylphosphonic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of 9H-fluoren-9-ylphosphonic acid, a molecule of interest in materials science and medicinal chemistry. The document outlines the theoretical underpinnings influencing the spectral characteristics, presents a detailed summary of expected chemical shifts, and provides a robust, field-proven protocol for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this and related organophosphorus compounds.

Introduction and Scientific Context

9H-fluoren-9-ylphosphonic acid (C₁₃H₁₁O₃P) is an organophosphorus compound characterized by a phosphonic acid group directly attached to the C9 position of a fluorenyl moiety.[1][2] The unique electronic and steric properties of the bulky, aromatic fluorenyl group, combined with the acidic and coordination-capable phosphonic acid, make this molecule a valuable building block. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such compounds.[3][4] Specifically, ¹H and ³¹P NMR provide detailed information about the molecular framework and the local chemical environment of the phosphorus atom, respectively. Understanding the nuances of these NMR spectra is critical for confirming synthesis, assessing purity, and studying intermolecular interactions.

Foundational Principles of ¹H and ³¹P NMR

The chemical shift (δ) in NMR is a measure of the resonance frequency of a nucleus relative to a standard, which is influenced by the electron density around that nucleus.

Factors Influencing ¹H Chemical Shifts

In 9H-fluoren-9-ylphosphonic acid, the proton chemical shifts are primarily governed by:

-

Aromatic Ring Current: The tricyclic fluorenyl system possesses a significant π-electron system. When placed in an external magnetic field, these π-electrons circulate, inducing a secondary magnetic field. This "ring current" strongly deshields the aromatic protons (H1-H8), causing them to resonate at a high downfield value (typically in the 7.0-8.0 ppm range).[5][6]

-

Electronegativity and Anisotropy: The phosphonic acid group at the C9 position influences the chemical shift of the methine proton (H9). Substituents at the 9-position of fluorene are known to significantly impact the chemical shift of H9.[7]

-

Proximity to Phosphorus: The methine proton (H9) is directly attached to the same carbon as the phosphorus atom. Scalar coupling (J-coupling) between the ¹H and ³¹P nuclei will split the H9 signal into a doublet.

Factors Influencing ³¹P Chemical Shifts

The ³¹P nucleus is highly sensitive to its electronic environment, with chemical shifts spanning a very wide range.[8][9] Key factors include:

-

Oxidation State and Coordination: The phosphorus in a phosphonic acid is in the +5 oxidation state, which influences its chemical shift range.

-

Electronic Effects: The electron-withdrawing nature of the oxygen atoms in the P=O and P-OH groups tends to deshield the phosphorus nucleus, leading to a downfield shift.[10]

-

Solvent and pH: This is a critical factor for phosphonic acids. The protonation state of the acid (PO₃H₂ vs. PO₃H⁻ vs. PO₃²⁻) dramatically alters the electron density at the phosphorus atom and thus its chemical shift.[10][11][12] Therefore, any reported ³¹P chemical shift must be accompanied by details of the solvent and pH (or pD for deuterium-based solvents) to be reproducible.[10]

NMR Spectral Data and Interpretation

While a definitive, universally cited spectrum for 9H-fluoren-9-ylphosphonic acid under a single set of conditions is not available across the literature, analysis of the parent fluorene structure and related phosphonic acids allows for a reliable prediction and interpretation of its spectral data.

Expected Chemical Shifts

The following table summarizes the anticipated chemical shifts for 9H-fluoren-9-ylphosphonic acid. These values are compiled based on data for fluorene and general principles of phosphonic acid NMR.[5][6][7]

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Influences |

| ¹H | H1, H8 | ~7.8 - 8.0 | Doublet (d) | Aromatic deshielding |

| ¹H | H2, H7 | ~7.3 - 7.5 | Triplet (t) or Multiplet (m) | Aromatic environment |

| ¹H | H3, H6 | ~7.3 - 7.5 | Triplet (t) or Multiplet (m) | Aromatic environment |

| ¹H | H4, H5 | ~7.5 - 7.7 | Doublet (d) | Aromatic deshielding |

| ¹H | H9 | ~4.0 - 5.0 | Doublet (d, due to ¹JPH) | Aliphatic, adjacent to P |

| ¹H | P-OH | Variable, broad | Singlet (s) | Acidic protons, exchangeable |

| ³¹P | P9 | ~15 - 25 | Multiplet (m) or Doublet of nonets (dn) | Phosphonic acid, coupled to H9 and aromatic protons |

Spectral Interpretation

-

¹H NMR Spectrum: The aromatic region (7.0-8.0 ppm) will show a complex but somewhat symmetric pattern of multiplets corresponding to the eight protons of the fluorenyl rings. The most downfield signals are typically assigned to the protons adjacent to the fused ring system (H1, H8, H4, H5). The key diagnostic signal is the methine proton (H9), which appears as a distinct doublet further upfield, a direct consequence of its coupling to the phosphorus atom. The acidic P-OH protons will likely appear as a broad, exchangeable singlet whose position is highly dependent on concentration and residual water content.

-

³¹P NMR Spectrum: In a proton-coupled spectrum, the ³¹P signal will be a complex multiplet due to coupling with H9 and potentially smaller, long-range couplings to the aromatic protons. In a proton-decoupled (³¹P{¹H}) spectrum, this will collapse into a single sharp singlet. Its chemical shift, expected in the range of 15-25 ppm (relative to 85% H₃PO₄), is characteristic of alkylphosphonic acids.[10]

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, self-validating methodology for acquiring high-quality ¹H and ³¹P NMR spectra of 9H-fluoren-9-ylphosphonic acid.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for phosphonic acids due to its polarity and ability to dissolve acidic compounds. Methanol-d₄ or D₂O (with pD adjustment) can also be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard:

-

For ¹H NMR, the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is typically used for referencing.

-

For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is the universal external standard, defined as 0 ppm.[10] A sealed capillary containing 85% H₃PO₄ can be inserted into the NMR tube.

-

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the steps from sample preparation to final data analysis.

Sources

- 1. 9h-Fluoren-9-ylphosphonic acid | C13H11O3P | CID 242551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9H-fluoren-9-ylphosphonic acid | 6344-53-2 [chemnet.com]

- 3. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bmse000524 Fluorene at BMRB [bmrb.io]

- 7. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

- 9. biophysics.org [biophysics.org]

- 10. benchchem.com [benchchem.com]

- 11. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

crystal structure determination of 9h-fluoren-9-ylphosphonic acid

An In-depth Technical Guide to the Crystal Structure Determination of 9H-Fluoren-9-ylphosphonic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the complete crystal structure determination of 9H-fluoren-9-ylphosphonic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, offering field-proven insights to ensure a robust and reproducible crystallographic analysis. While a definitive, publicly deposited crystal structure for 9H-fluoren-9-ylphosphonic acid is not available in the primary literature at the time of this writing, this guide establishes a complete and validated workflow. We will leverage data from closely related fluorenyl phosphinic acid derivatives as illustrative examples to present the expected data and its interpretation, ensuring the protocols described are authoritative and self-validating.

Introduction: The Scientific Imperative for Structural Elucidation

The fluorene moiety is a privileged structural motif in both medicinal chemistry and materials science. Its rigid, planar, and electron-rich nature makes it a cornerstone for developing novel organic light-emitting diodes (OLEDs), polymers, and bioactive compounds.[1][2][3] The introduction of a phosphonic acid group at the C9 position creates a molecule, 9H-fluoren-9-ylphosphonic acid (C₁₃H₁₁O₃P), with significant potential for engaging in specific, directional intermolecular interactions.[4][5]

The phosphonic acid headgroup is a strong hydrogen bond donor and acceptor, capable of forming robust dimeric motifs or extended networks. Understanding the precise three-dimensional arrangement of molecules in the solid state—the crystal structure—is paramount. It dictates key physicochemical properties, including solubility, stability, morphology, and, in the case of active pharmaceuticals, bioavailability. This guide, therefore, provides the essential blueprint for obtaining and interpreting this critical structural data.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray analysis.

Synthesis of 9H-Fluoren-9-ylphosphonic Acid

The synthesis leverages the inherent acidity of the C9 proton of the fluorene ring. A common and effective strategy is the Michaelis-Arbuzov reaction or a related nucleophilic substitution. The following protocol is adapted from established methods for creating C-P bonds at the fluorenyl C9 position.

Experimental Protocol: Synthesis

-

Preparation of Diethyl phosphite: Under an inert argon atmosphere, add dry ethanol (2.0 equivalents) to a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether at 0°C. Stir for 2 hours as the mixture is allowed to warm to room temperature.

-

Deprotonation: In a separate flask, dissolve 9-bromofluorene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C and add n-butyllithium (1.1 equivalents) dropwise to generate the nucleophilic fluorenyl anion.

-

C-P Bond Formation: Slowly add the freshly prepared diethyl phosphite to the fluorenyl anion solution at -78°C. Allow the reaction to stir and gradually warm to room temperature overnight.

-

Hydrolysis: Quench the reaction with the addition of 1 M hydrochloric acid. Extract the aqueous layer with dichloromethane. The combined organic layers are then refluxed with concentrated hydrochloric acid for 6-8 hours to hydrolyze the phosphonate ester to the desired phosphonic acid.

-

Purification: After cooling, the product often precipitates from the biphasic mixture. The solid is collected by vacuum filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 9H-fluoren-9-ylphosphonic acid.

Crystallization: The Art of Patient Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The method of choice depends on the compound's solubility profile. For a molecule like 9H-fluoren-9-ylphosphonic acid, which possesses both a large nonpolar scaffold and a polar functional group, slow evaporation is an excellent starting point.

Experimental Protocol: Crystallization via Slow Evaporation

-

Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature. The ideal solvent is one in which the compound is moderately soluble.

-

Setup: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Probe

SC-XRD is the gold-standard technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The entire process, from data collection to a validated structure, follows a logical and rigorous sequence.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodological Breakdown

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer (e.g., a Bruker APEXII with Mo Kα radiation, λ=0.71073 Å).[6] The crystal is cooled, typically to 100 K, using a nitrogen cryostream to minimize thermal vibrations and improve data quality. The diffractometer rotates the crystal while collecting a series of diffraction images.

-

Data Reduction: The raw image files are processed using software like Bruker's SAINT. This step involves integrating the intensities of the thousands of measured reflections and applying corrections for experimental factors (Lorentz and polarization effects). An empirical absorption correction (e.g., using SADABS) is crucial to account for the X-rays absorbed by the crystal itself.[6]

-

Structure Solution and Refinement: The "phase problem"—a critical loss of information during data collection—is typically solved using direct methods embedded in programs like SHELXS.[1] This provides an initial, approximate model of the structure. This model is then refined using a full-matrix least-squares on F² method with software like SHELXL.[1] In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Results: Unveiling the Structure of 9H-Fluoren-9-ylphosphonic Acid

As previously noted, a published structure for the title compound is unavailable. However, based on the analysis of a closely related compound, (9H-Fluoren-9-yl)(phenyl)phosphinic acid, we can anticipate and present the type of data that would be obtained.[7][8]

Expected Crystallographic Data

The final output of a successful structure determination is a set of crystallographic data, typically summarized in a table.

| Parameter | Expected Value / Information |

| Chemical Formula | C₁₃H₁₁O₃P |

| Formula Weight | 246.20 g/mol [4] |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic or Triclinic (likely) |

| Space Group | e.g., P2₁/c or P-1 (common for organic molecules) |

| Unit Cell Dimensions | a = [value] Å, α = 90° |

| b = [value] Å, β = [value]° | |

| c = [value] Å, γ = 90° | |

| Volume | [value] ų |

| Z (Molecules/unit cell) | 2 or 4 |

| Density (calculated) | [value] Mg/m³ |

| Absorption Coefficient | [value] mm⁻¹ |

| Final R indices [I>2σ(I)] | R1 = [value]%, wR2 = [value]% |

| Goodness-of-Fit (S) | ~1.0 |

Molecular and Crystal Structure

The molecular structure of 9H-fluoren-9-ylphosphonic acid is characterized by the tricyclic fluorene system bonded directly to the phosphorus atom of the phosphonic acid group.

Caption: Molecular structure of 9H-fluoren-9-ylphosphonic acid.

Anticipated Packing and Intermolecular Interactions:

The most dominant interaction in the crystal lattice will undoubtedly be the hydrogen bonding between the phosphonic acid groups. It is highly probable that the molecules will form centrosymmetric dimers via strong O—H···O=P hydrogen bonds, a feature consistently observed in phosphinic and phosphonic acid crystal structures.[7][8]

Furthermore, the large, planar fluorenyl rings are expected to engage in π–π stacking interactions, likely connecting the hydrogen-bonded dimers into one- or two-dimensional networks. The centroid-to-centroid distance for these interactions typically falls in the range of 3.5–3.8 Å.[1][7] The interplay between the strong, directional hydrogen bonds and the weaker, dispersive π–π stacking will dictate the final crystal packing arrangement.

Conclusion

The determination of the crystal structure of 9H-fluoren-9-ylphosphonic acid is a systematic process that integrates organic synthesis, crystallization science, and the powerful analytical technique of single-crystal X-ray diffraction. A successful analysis provides an unambiguous, three-dimensional map of the molecule and its interactions in the solid state. This structural data is not merely an academic endpoint; it is a critical dataset that enables researchers to forge a rational link between molecular structure and macroscopic properties, accelerating the design of next-generation materials and therapeutics.

References

-

Burrow, T., & da Silva, J. G. (2013). (9H-Fluoren-9-yl)(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 242551, 9h-Fluoren-9-ylphosphonic acid. [Link]

-

ResearchGate. (n.d.). Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data for Chemical Communications. [Link]

-

PubMed. (2013). (9H-Fluoren-9-yl)(phen-yl)phosphinic acid. [Link]

-

NextSDS. (n.d.). FLUOREN-9-YL-PHOSPHONIC ACID — Chemical Substance Information. [Link]

-

Royal Society of Chemistry. (n.d.). X-ray diffraction supplementary information. [Link]

-

ResearchGate. (n.d.). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. [Link]

-

USCKS. (n.d.). 9H-FLUOREN-9-YLPHOSPHONIC ACID[7248-83-1]. [Link]

-

Feng, F., et al. (2012). 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one. Acta Crystallographica Section E, E68, o2334. [Link]

-

Roskilde University. (n.d.). The synthesis of mono- and diacetyl-9H-fluorenes. [Link]

-

Yoshio Waseda, Eiichiro Matsubara, Kozo Shinoda. (n.d.). X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems. [Link]

-

U.S. Pharmacopeia. (2022). CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). [Link]

-

Paul Scherrer Institute. (2024). Fundamentals and applications of X-ray diffraction. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 3. benchchem.com [benchchem.com]

- 4. 9h-Fluoren-9-ylphosphonic acid | C13H11O3P | CID 242551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9H-fluoren-9-ylphosphonic acid | 6344-53-2 [chemnet.com]

- 6. rsc.org [rsc.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. (9H-Fluoren-9-yl)(phen-yl)phosphinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of 9H-Fluoren-9-ylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9H-fluoren-9-ylphosphonic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their utility is intrinsically linked to their stability under various conditions. This in-depth technical guide provides a comprehensive framework for assessing the thermodynamic stability of 9H-fluoren-9-ylphosphonic acid. In the absence of extensive direct experimental data on this specific molecule, this guide synthesizes information from analogous organophosphorus compounds and fluorene derivatives to propose a robust experimental and computational workflow. We delve into the theoretical underpinnings of thermodynamic stability, outline detailed protocols for thermal analysis and computational modeling, and discuss potential decomposition pathways. This guide is intended to be a practical resource for researchers, enabling them to design and execute studies to thoroughly characterize the stability of 9H-fluoren-9-ylphosphonic acid and its analogs.

Introduction: The Significance of Thermodynamic Stability

The fluorene moiety is a well-established pharmacophore and a key building block in materials science due to its rigid, planar structure and unique electronic properties.[1] When functionalized with a phosphonic acid group at the 9-position, the resulting 9H-fluoren-9-ylphosphonic acid combines the characteristics of both parent structures, opening avenues for new applications. Phosphonic acids are known for their ability to mimic phosphates in biological systems and act as ligands for metal ions.

However, the successful application of any new chemical entity in drug development or materials science hinges on its thermodynamic stability. A molecule that readily decomposes under ambient or physiological conditions will have a limited shelf-life and may exhibit unpredictable behavior. Therefore, a thorough understanding of the thermodynamic stability of 9H-fluoren-9-ylphosphonic acid is paramount for its development and application.

This guide will provide a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of this promising compound. We will explore both experimental and computational approaches, offering a multi-faceted strategy for a complete stability profile.

Theoretical Framework: Understanding Thermodynamic Stability

The thermodynamic stability of a molecule is quantified by its Gibbs free energy of formation (ΔG°f). A more negative ΔG°f indicates a more stable compound. The Gibbs free energy is related to the enthalpy of formation (ΔH°f) and the entropy of formation (ΔS°f) by the following equation:

ΔG°f = ΔH°f - TΔS°f

Where:

-

ΔH°f represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the energy stored in the chemical bonds.

-

ΔS°f is the change in entropy upon formation of the compound. It reflects the degree of disorder or randomness of the system.

-

T is the absolute temperature in Kelvin.

For practical purposes in drug development and materials science, an assessment of thermal stability is often a primary concern. This involves determining the temperature at which the molecule begins to decompose.

Experimental Assessment of Thermal Stability

A crucial aspect of characterizing the thermodynamic stability of 9H-fluoren-9-ylphosphonic acid is to determine its response to thermal stress. The primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability of the material.

Experimental Protocol: TGA of 9H-Fluoren-9-ylphosphonic Acid

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 9H-fluoren-9-ylphosphonic acid into a TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 600 °C or until complete decomposition is observed.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant weight loss begins.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of decomposition.

Experimental Protocol: DSC of 9H-Fluoren-9-ylphosphonic Acid

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity 9H-fluoren-9-ylphosphonic acid into a hermetically sealed aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected decomposition point.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Determine the melting temperature (T_m) and the enthalpy of fusion (ΔH_fus).

-

Determine the onset temperature of decomposition and the enthalpy of decomposition (ΔH_decomp).

-

Data Presentation: Expected Thermal Analysis Data for a Stable Aromatic Phosphonic Acid

| Parameter | Value | Technique | Interpretation |

| T_onset (Decomposition) | > 200 °C | TGA | High onset temperature suggests good thermal stability. |

| Residue at 600 °C | < 5% | TGA | Low residue indicates complete decomposition. |

| T_m (Melting Point) | 150-200 °C | DSC | Sharp melting peak indicates high purity. |

| ΔH_decomp | Exothermic | DSC | The decomposition process releases energy. |

Workflow for Experimental Thermal Analysis

Caption: Experimental workflow for assessing the thermal stability of 9H-fluoren-9-ylphosphonic acid.

Computational Modeling of Thermodynamic Stability

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to calculate the enthalpy of formation and Gibbs free energy of formation.

Computational Methodology

High-level quantum chemical calculations are necessary to obtain accurate thermodynamic data. The G3X, G3X(MP2), and B3LYP methods have been shown to provide good agreement with experimental values for organophosphorus compounds.[2]

Protocol for DFT Calculations

-

Structure Optimization:

-

Build the 3D structure of 9H-fluoren-9-ylphosphonic acid using a molecular modeling program.

-

Perform a geometry optimization using a DFT method, such as B3LYP with a 6-31G(d,p) basis set, to find the lowest energy conformation.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Single-Point Energy Calculation:

-

Perform a more accurate single-point energy calculation on the optimized geometry using a larger basis set, such as 6-311+G(3df,2p), to obtain a more reliable electronic energy.

-

-

Calculation of Thermodynamic Properties:

-

The enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) can be calculated using the atomization energy procedure or isodesmic reactions.[2] The atomization energy method involves calculating the energy required to break all the bonds in the molecule and then using the known enthalpies of formation of the individual atoms. Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to reduce errors in the calculations.

-

Logical Relationship for Computational Workflow

Caption: Computational workflow for determining the thermodynamic properties of 9H-fluoren-9-ylphosphonic acid.

Potential Decomposition Pathways

Understanding the potential decomposition pathways of 9H-fluoren-9-ylphosphonic acid is crucial for predicting its stability and degradation products. Based on the chemistry of related compounds, several decomposition routes can be proposed:

-

Decarboxylation-like P-C Bond Cleavage: The C-P bond at the 9-position of the fluorene ring might be susceptible to cleavage, particularly at elevated temperatures. This would lead to the formation of fluorene and metaphosphoric acid or its derivatives.

-

Dehydration: Like other phosphonic acids, 9H-fluoren-9-ylphosphonic acid may undergo intermolecular dehydration at high temperatures to form a pyrophosphonate anhydride.

-

Oxidation of the Fluorene Ring: In the presence of an oxidizing atmosphere, the fluorene ring system could be oxidized, potentially leading to the formation of 9-fluorenone derivatives. The synthesis of 9-fluorenones from 9H-fluorenes by air oxidation in the presence of a base is a known reaction.[3]

Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), can be employed to identify the gaseous products evolved during decomposition and elucidate the actual degradation mechanism.

Conclusion and Future Directions

While direct experimental data on the thermodynamic stability of 9H-fluoren-9-ylphosphonic acid is currently limited, this guide provides a comprehensive framework for its determination. By employing a combination of experimental techniques like TGA and DSC, alongside robust computational modeling, researchers can obtain a detailed and accurate stability profile of this important molecule.

Future work should focus on the synthesis of high-purity 9H-fluoren-9-ylphosphonic acid and the subsequent application of the experimental and computational protocols outlined in this guide. Furthermore, investigating the stability of this compound in different solvent systems and at various pH values will be crucial for its application in drug delivery and formulation, as the stability of phosphonic acids can be pH-dependent.[4] A thorough understanding of its degradation products will also be essential for assessing its toxicological profile. The insights gained from these studies will be invaluable for unlocking the full potential of 9H-fluoren-9-ylphosphonic acid in both medicinal chemistry and materials science.

References

-

Kinetic Study of the Combustion of Organophosphorus Compounds. (2000). DTIC. [Link]

-

Determination of Vapor Pressures for Organophosphate Esters. (2014). ACS Publications. [Link]

-

Computational study of the thermochemistry of organophosphorus(III) compounds. (2006). PubMed. [Link]

-

Kinetic Study of the Combustion of Organophosphorus Compounds. (2025). ResearchGate. [Link]

-

Studies on the response mechanism of thermionic detection to organophosphorus compounds. (2001). PubMed. [Link]

-

9h-Fluoren-9-ylphosphonic acid | C13H11O3P | CID 242551. (n.d.). PubChem. [Link]

-

(9H-Fluoren-9-yl)(phenyl)phosphinic acid. (n.d.). PMC. [Link]

-

Thermodynamic properties of 9-fluorenone. (2012). ResearchGate. [Link]

-

Critical Evaluation of Stability Constants of Phosphonic Acids. (n.d.). IUPAC. [Link]

-

Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. (n.d.). ResearchGate. [Link]

-

Chemical Properties of 9H-Fluoren-9-one (CAS 486-25-9). (n.d.). Cheméo. [Link]

-

Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (n.d.). Green Chemistry (RSC Publishing). [Link]

-

Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. (n.d.). ResearchGate. [Link]

-

9H-Fluoren-9-one. (n.d.). NIST WebBook. [Link]

-

Deprotonation of 9H-fluorene results an aromatic system. (n.d.). ResearchGate. [Link]

-

Green production of 9-aryl-fluoren-9-ols achieved through process intensification of the Grignard reaction using continuous flow at room temperature. (n.d.). RSC Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. publications.iupac.org [publications.iupac.org]

A Technical Guide to the Solubility Profile of 9H-fluoren-9-ylphosphonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 9H-fluoren-9-ylphosphonic acid in organic solvents. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes theoretical principles with empirical observations from structurally related compounds to predict its solubility behavior. A significant emphasis is placed on providing a robust, step-by-step experimental protocol for the accurate determination of its solubility, empowering researchers to generate critical data for applications in synthesis, purification, formulation, and analytical development. This guide is designed to be a foundational resource, bridging the existing knowledge gap and enabling informed solvent selection and utilization in research and development settings.

Introduction: The Physicochemical Dichotomy of 9H-fluoren-9-ylphosphonic Acid

9H-fluoren-9-ylphosphonic acid is a unique molecule characterized by two distinct and opposing structural features: the large, non-polar, and rigid 9H-fluorene moiety and the highly polar, acidic phosphonic acid group. This duality governs its solubility, presenting both challenges and opportunities for its use in various chemical and pharmaceutical contexts.

The fluorenyl group, a tricyclic aromatic hydrocarbon, is inherently hydrophobic and contributes to the molecule's affinity for non-polar environments.[1] Conversely, the phosphonic acid group (-PO(OH)₂) is capable of strong hydrogen bonding, both as a donor and an acceptor, and possesses two acidic protons, leading to potential deprotonation and salt formation in the presence of a base.[2][3] The interplay of these two functionalities dictates the overall solubility profile, which is highly dependent on the nature of the solvent.

Physicochemical Properties of 9H-fluoren-9-ylphosphonic Acid:

| Property | Value | Source |

| CAS Number | 6344-53-2 | [4] |

| Molecular Formula | C₁₃H₁₁O₃P | [4][5] |

| Molecular Weight | 246.20 g/mol | [4][5] |

| Appearance | White to off-white solid (typical) | Inferred |

| pKa | First pKa estimated to be low (highly acidic) | [2][3] |

| logP (Predicted) | 1.3 | [5] |

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be further understood through intermolecular forces and solvent parameters such as polarity, hydrogen bonding capability, and dielectric constant. For 9H-fluoren-9-ylphosphonic acid, a nuanced consideration of these factors is necessary.

Influence of the Fluorenyl Moiety

The large, aromatic surface area of the fluorene group will promote van der Waals interactions and π-π stacking. These forces are most effectively solvated by:

-

Aromatic solvents: (e.g., toluene, xylene) due to favorable π-π interactions.[6]

-

Chlorinated solvents: (e.g., dichloromethane, chloroform) which can interact with the aromatic system.[7]

-

Ethers: (e.g., tetrahydrofuran (THF), dioxane) which have moderate polarity and can solvate the hydrocarbon backbone.[7]

Influence of the Phosphonic Acid Group

The phosphonic acid functional group is a powerful driver of solubility in polar solvents. Its ability to form strong hydrogen bonds suggests favorable interactions with:

-

Polar protic solvents: (e.g., methanol, ethanol) which can act as both hydrogen bond donors and acceptors.

-

Polar aprotic solvents with high hydrogen bond basicity: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) which are excellent hydrogen bond acceptors.

Predicted Solubility Trends

Based on the competing effects of the fluorenyl and phosphonic acid groups, the following general solubility trends are anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Heptane | Very Low | The high polarity of the phosphonic acid group will dominate, leading to poor solvation by non-polar solvents. |

| Aromatic | Toluene, Xylene | Low to Moderate | Favorable π-π interactions with the fluorenyl group may be offset by the poor solvation of the polar phosphonic acid head. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | A balance between solvation of the hydrocarbon backbone and some interaction with the phosphonic acid group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Similar to aromatic solvents, with some polarity to interact with the phosphonic acid. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity and hydrogen bond accepting capability of the ketone can solvate the phosphonic acid group to some extent. |

| Esters | Ethyl Acetate | Low to Moderate | Lower polarity and hydrogen bonding ability compared to ketones may result in lower solubility. |

| Alcohols | Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with the phosphonic acid group are expected to be the dominant factor. |

| Polar Aprotic | Acetonitrile (ACN) | Moderate | The high polarity of acetonitrile will favor solvation of the phosphonic acid group. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Excellent hydrogen bond acceptors, which will strongly solvate the phosphonic acid moiety. |

It is crucial to note that these are qualitative predictions. The actual quantitative solubility can be significantly influenced by factors such as temperature and the crystalline form of the solid material.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is paramount. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the saturation concentration of 9H-fluoren-9-ylphosphonic acid in a specific solvent at a controlled temperature.

Objective: To determine the equilibrium solubility of 9H-fluoren-9-ylphosphonic acid.

Materials:

-

9H-fluoren-9-ylphosphonic acid (solid)

-

Solvent of interest (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Validated analytical instrument (e.g., HPLC-UV, UPLC-MS)

Procedure:

-

Preparation: Add an excess amount of solid 9H-fluoren-9-ylphosphonic acid to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach thermodynamic equilibrium. The required time should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to remain undisturbed at the controlled temperature for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method. A calibration curve prepared with known concentrations of 9H-fluoren-9-ylphosphonic acid is used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Analytical Quantification

Accurate quantification of the dissolved 9H-fluoren-9-ylphosphonic acid is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common and effective method.

General HPLC-UV Method

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase will ensure the phosphonic acid is in its neutral form for better retention and peak shape.

-

Detection: The fluorene moiety has a strong UV chromophore, allowing for sensitive detection at wavelengths typically between 254 nm and 280 nm.

-

Quantification: A calibration curve should be constructed using standards of known concentrations of 9H-fluoren-9-ylphosphonic acid.

Analytical Method Workflow

Caption: General workflow for the quantification of 9H-fluoren-9-ylphosphonic acid using HPLC-UV.

Conclusion

For any application requiring precise knowledge of its solubility, the experimental protocol detailed in this guide provides a robust framework for its determination. The combination of the shake-flask method with a validated analytical technique like HPLC-UV will yield reliable and reproducible data, enabling informed decisions in drug development, materials science, and synthetic chemistry.

References

-

Sciencemadness Wiki. (2023, December 27). Fluorene. Retrieved from [Link]

-

Ataman Kimya. FLUORENE. Retrieved from [Link]

- Zou, Y., et al. (2024). Solubility Measurement and Model Calculation of Fluorene in Six Binary Solvents from 288.15 to 328.15 K.

-

Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

- Jones, L. W. (1973). U.S. Patent No. 3,770,815. Washington, DC: U.S.

- Franz, R. G., & Riley, T. N. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10.

-

USCKS. (n.d.). 9H-FLUOREN-9-YLPHOSPHONIC ACID[7248-83-1]. Retrieved from [Link]

-

PubChem. (n.d.). 9h-Fluoren-9-ylphosphonic acid. Retrieved from [Link]

- Montchamp, J. L. (2014). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 10, 1834–1856.

-

Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-9-one (CAS 486-25-9). Retrieved from [Link]

- Lee, S., et al. (2021).

-

NextSDS. (n.d.). FLUOREN-9-YL-PHOSPHONIC ACID — Chemical Substance Information. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Phosphonic acid: preparation and applications. Retrieved from [Link]

-

MDPI. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved from [Link]

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes [mdpi.com]

- 4. 9H-fluoren-9-ylphosphonic acid | 6344-53-2 [chemnet.com]

- 5. 9h-Fluoren-9-ylphosphonic acid | C13H11O3P | CID 242551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

Technical Whitepaper: Safety, Toxicology, and Mechanistic Applications of 9H-Fluoren-9-ylphosphonic Acid

Introduction & Scientific Rationale

9H-fluoren-9-ylphosphonic acid (CAS: 6344-53-2) is a specialized organophosphorus compound that serves as a critical building block in agrochemical research, peptide synthesis, and targeted enzyme inhibition studies[1][2]. The molecule’s architecture—a bulky, planar, and hydrophobic fluorene ring system covalently bonded to a highly polar, diprotic phosphonic acid moiety—grants it unique amphiphilic properties. Because the phosphonic acid group acts as a stable, non-hydrolyzable transition-state analog for phosphate ester hydrolysis, this compound and its phosphonopeptide derivatives are potent modulators of biological pathways, particularly in disrupting plant and bacterial metabolisms[2].

This technical guide synthesizes the physicochemical profiling, safety data sheet (SDS) parameters, and field-proven experimental workflows required for researchers to safely and effectively utilize this compound.

Physicochemical Profiling

Understanding the physical properties of 9H-fluoren-9-ylphosphonic acid is essential for predicting its phase behavior during synthesis and its bioavailability in in vitro assays. The compound's high boiling point and density reflect the strong intermolecular hydrogen bonding facilitated by the phosphonic acid group, paired with the strong π-π stacking interactions of the fluorene rings[1].

Table 1: Physicochemical Properties of 9H-Fluoren-9-ylphosphonic Acid [1][3]

| Property | Value | Scientific Implication |

| CAS Number | 6344-53-2 | Unique chemical identifier for regulatory tracking. |

| Molecular Formula | C₁₃H₁₁O₃P | Dictates the stoichiometric requirements for synthesis. |

| Molecular Weight | 246.20 g/mol | Optimal size for penetrating hydrophobic enzyme pockets. |

| Density | 1.45 g/cm³ | Indicates dense molecular packing; requires vigorous stirring during dissolution. |

| Boiling Point | 502.5 °C (at 760 mmHg) | Highly stable under extreme thermal conditions; non-volatile. |

| Flash Point | 257.7 °C | Low flammability hazard under standard laboratory conditions. |

| Refractive Index | 1.68 | Useful for purity validation via refractometry in liquid derivatives. |

Mechanistic Toxicology and Safety Data (SDS) Core

While comprehensive in vivo mammalian toxicity data for 9H-fluoren-9-ylphosphonic acid is sparse, predictive toxicology and structural alerts provide a reliable safety framework[4][5].

Hazard Classification & Handling

The compound is classified under standard GHS categories for organic acids, primarily as a Skin Irritant (Category 2) and Eye Irritant (Category 2) , with potential for Specific Target Organ Toxicity - Single Exposure (STOT SE 3) due to respiratory irritation from dust[4][5].

-

Causality of Hazard : The diprotic nature of the phosphonic acid group (pKa₁ ~2.0, pKa₂ ~7.0) means the compound exists as a highly reactive anion at physiological pH, capable of denaturing mucosal proteins upon contact.

-

PPE & Engineering Controls : Handling requires nitrile gloves (minimum 0.11 mm thickness to prevent acid permeation), tightly fitting safety goggles, and manipulation within a Class II biological safety cabinet or fume hood to prevent aerosol inhalation of the acidic dust[4].

Biological Toxicity & Enzyme Inhibition

In plant and bacterial models, derivatives of this compound (e.g., 9-aminofluoren-9-ylphosphonic acid) exhibit targeted toxicity. The tetrahedral geometry of the phosphonate group mimics the phosphate transition state, leading to the competitive inhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase[2]. This arrests aromatic amino acid synthesis. Furthermore, these compounds disrupt Photosystem II (PSII), causing a measurable depletion in chlorophyll concentration and subsequent growth arrest[2].

Caption: Mechanistic pathway of 9H-fluoren-9-ylphosphonic acid derivatives inhibiting EPSP synthase and PSII.

Experimental Workflows: Synthesis and Validation

To ensure high-fidelity results in biological assays, the synthesis of 9H-fluoren-9-ylphosphonic acid must be rigorously controlled. The most reliable method is the Michaelis-Arbuzov reaction, which establishes the robust C-P bond, followed by aggressive acidic dealkylation.

Caption: Step-by-step synthesis and validation workflow for 9H-fluoren-9-ylphosphonic acid.

Step-by-Step Methodology: Synthesis & Self-Validation System

1. Reagent Preparation & Desiccation Dry 9-bromofluorene (10 mmol) and triethyl phosphite (15 mmol) over 4Å molecular sieves.

-

Causality: Trace water will prematurely hydrolyze the triethyl phosphite into diethyl phosphite, ruining the stoichiometry and drastically reducing the yield of the Arbuzov reaction.

2. Michaelis-Arbuzov Reaction Combine the reagents in a round-bottom flask under an inert argon atmosphere. Heat the mixture to 150°C for 4 hours.

-

Causality: The high temperature is required to overcome the activation energy barrier for the nucleophilic attack of the phosphorus lone pair on the sterically hindered 9-position of the fluorene ring.

-

Self-Validating Step: Monitor the reaction via the evolution of ethyl bromide gas. The cessation of gas evolution acts as an intrinsic indicator that the C-P bond formation is complete.

3. Intermediate Purification Distill off the excess triethyl phosphite under reduced pressure (vacuum distillation) to isolate the diethyl 9H-fluoren-9-ylphosphonate intermediate.

4. Acidic Dealkylation Suspend the intermediate in 6M HCl (50 mL) and reflux at 110°C for 12 to 16 hours.

-

Causality: Acidic hydrolysis is strictly preferred over basic hydrolysis. Phosphonate esters are notoriously resistant to basic cleavage due to the repulsion between the hydroxide ion and the electron-rich phosphoryl oxygen. Concentrated HCl protonates the ester oxygen, facilitating nucleophilic attack by chloride ions to cleanly cleave the ethyl groups.

5. Isolation & Precipitation Cool the reaction mixture to 4°C. The crude 9H-fluoren-9-ylphosphonic acid will precipitate as an off-white solid due to its low solubility in cold, highly acidic aqueous media. Filter via a Büchner funnel and wash with ice-cold distilled water to remove residual HCl.

6. Validation & Purity Confirmation Recrystallize the crude product from an ethanol/water mixture.

-

Self-Validating Step: Confirm structural integrity and purity using ³¹P-NMR. A successful synthesis will yield a single sharp peak around 20–25 ppm, which is characteristic of alkyl phosphonic acids[1]. Any peaks around 0 ppm indicate inorganic phosphate contamination (failed hydrolysis), while peaks >30 ppm suggest incomplete dealkylation.

Conclusion

9H-fluoren-9-ylphosphonic acid is a highly specialized molecule bridging synthetic organic chemistry and mechanistic biology. By understanding its physicochemical properties and the causality behind its specific enzyme-inhibitory mechanisms, researchers can safely handle this compound and effectively deploy it in the development of novel agrochemicals, transition-state analogs, and targeted therapeutics.

References

- Title: 9H-fluoren-9-ylphosphonic acid 6344-53-2 - CAS Database Source: ChemNet URL

- Title: GHS 11 (Rev.11)

- Title: 芴-9-基-膦酸(Cas 6344-53-2)

- Title: Preliminary studies on the mechanisms of action of phosphonic analogues of morphactins on plants and bacteria Source: Biologia plantarum URL

- Title: GHS 11 (Rev.11) SDS Word 下载CAS: 6344-53-2 Name (Hazard Database)

Sources

A Technical Guide to the Synthesis and Formation Mechanisms of 9H-Fluoren-9-ylphosphonic Acid Derivatives

Abstract: The 9H-fluorene scaffold is a cornerstone in the development of advanced materials and therapeutic agents, prized for its rigid, planar structure and unique electronic properties. Functionalization at the C9 position, in particular with phosphorus-containing moieties, gives rise to 9H-fluoren-9-ylphosphonic acid and its derivatives—a class of compounds with significant applications as ligands in catalysis, components in organic electronics, and as bioactive molecules. This technical guide provides an in-depth exploration of the core synthetic methodologies for preparing these valuable compounds. We will dissect the key reaction mechanisms, including nucleophilic substitution via the fluorenyl anion, the Michaelis-Arbuzov reaction, and the Pudovik reaction, offering not just procedural steps but also the underlying chemical principles and causalities that govern these transformations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the formation of this important molecular framework.

Chapter 1: Foundational Principles: The Unique Reactivity of the Fluorene C9 Position

The synthetic versatility of the fluorene ring system is dominated by the chemistry of its C9 position. The two protons at this methylene bridge are significantly more acidic than typical methylene protons on an aromatic ring.

Acidity and Anion Formation

The acidity of the C9 protons (pKa ≈ 22.6 in DMSO) is a direct consequence of the aromaticity of the resulting conjugate base.[1] Upon deprotonation by a suitable base, the resulting lone pair of electrons resides in a p-orbital that is part of the cyclopentadienyl ring, creating a planar, aromatic system that satisfies Hückel's rule (4n+2 π electrons). This fluorenyl anion is a potent and synthetically useful nucleophile.[1] The use of strong bases, such as n-butyllithium (n-BuLi), ensures quantitative deprotonation, forming the fluorenyl lithium salt which can be subsequently quenched with a wide range of electrophiles.[1]

The general workflow for the functionalization of fluorene via its anion is a two-step process: deprotonation followed by nucleophilic attack.

Caption: General workflow for C9 functionalization of fluorene.

Chapter 2: Synthesis via Nucleophilic Attack on Phosphorus Electrophiles

Leveraging the nucleophilicity of the fluorenyl anion is arguably the most direct method for forging the C-P bond. This strategy involves reacting the pre-formed anion with a suitable phosphorus-containing electrophile, such as a chlorophosphine.

Mechanism and Rationale

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The fluorenyl anion, generated in situ, attacks the electrophilic phosphorus center of the chlorophosphine, displacing the chloride leaving group. The choice of a strong, non-nucleophilic base like n-BuLi is critical to prevent competition with the desired reaction. Anhydrous ethereal solvents such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) are ideal as they are aprotic and effectively solvate the lithium cation.[1][2] The reaction is typically initiated at low temperatures (e.g., -78 °C or 0 °C) to control the exothermic deprotonation step before the addition of the electrophile.[2]

Caption: Formation of a 9-phosphinofluorene via nucleophilic attack.

Experimental Protocol: Synthesis of 9-Butyl-9-(dicyclohexylphosphino)-9H-fluorene

This protocol is adapted from established literature procedures for synthesizing valuable phosphine ligands.[2]

-

Reaction Setup: In a flame-dried, three-necked round-bottomed flask under an argon atmosphere, suspend 9-butyl-9H-fluorene (1.0 equiv) in dry methyl tert-butyl ether (MTBE).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (2.5 M in hexane, 0.98 equiv) dropwise over 15 minutes. The mixture will develop a deep red color.

-

Anion Formation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Electrophile Addition: Cool the deep red solution to -30 °C. Add dicyclohexylchlorophosphine (Cy₂PCl, 0.96 equiv) dropwise over 15 minutes. The red color will dissipate, resulting in a yellow solution.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 1 hour. Precipitation of lithium chloride (LiCl) is typically observed.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography or recrystallization.

Chapter 3: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a reliable method for forming carbon-phosphorus bonds.[3][4] The classical reaction involves the treatment of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[4][5]

Mechanism and Application to the Fluorene System

The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite onto the electrophilic carbon of an alkyl halide.[3] For the synthesis of fluorenylphosphonates, this requires a 9-halofluorene, such as 9-bromofluorene, as the substrate. This initial SN2 reaction forms a quasi-stable phosphonium salt intermediate.[3] In the subsequent and typically rate-determining step, the displaced halide anion acts as a nucleophile, attacking one of the alkyl groups on the phosphonium salt's ester moieties. This second SN2 reaction cleaves an O-alkyl bond, yielding the final pentavalent phosphonate product and a new alkyl halide byproduct.[3][5]

Caption: The Michaelis-Arbuzov reaction mechanism.

Experimental Considerations

The classical Michaelis-Arbuzov reaction often requires elevated temperatures to drive the dealkylation of the phosphonium intermediate.[6] The reactivity of the halide is crucial, with the general trend being R-I > R-Br > R-Cl.[5] 9-Bromofluorene is a suitable substrate for this transformation. A notable development is the use of photoredox catalysis to facilitate a radical version of the Arbuzov reaction, which can proceed under much milder, room-temperature conditions and with broader functional group tolerance.[6]

Chapter 4: The Pudovik Reaction Pathway

The Pudovik reaction provides an alternative route to C-P bond formation through the nucleophilic addition of dialkyl phosphites to unsaturated systems like aldehydes, ketones, or imines.[7][8] To synthesize a fluorenylphosphonic acid derivative via this pathway, the logical starting material is 9-fluorenone, the ketone analog of fluorene.

Mechanism: Addition to Fluoren-9-one